3-Bromo-5-cyano-2-fluorobenzoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

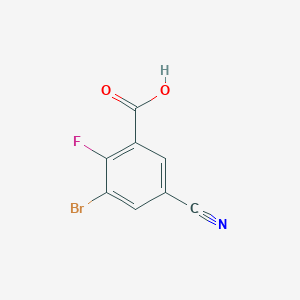

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted benzoic acids, where the carboxylic acid functional group serves as the parent structure and substituents are numbered according to their positions on the benzene ring. The official International Union of Pure and Applied Chemistry name "3-bromo-5-cyano-2-fluorobenzoic acid" reflects the precise positioning of each substituent relative to the carboxyl group, which occupies position 1 on the aromatic ring. The structural representation reveals a benzene ring with the carboxylic acid group (-COOH) at position 1, fluorine at position 2, bromine at position 3, and the cyano group (-CN) at position 5.

The molecular structure can be represented through multiple chemical notation systems that provide different levels of detail about the compound's three-dimensional arrangement. The Simplified Molecular Input Line Entry System notation for this compound is recorded as "C1=C(C=C(C(=C1C(=O)O)F)Br)C#N," which provides a linear representation of the molecular connectivity. The International Chemical Identifier string offers a more comprehensive structural description: "InChI=1S/C8H3BrFNO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13)". This notation system captures not only the connectivity but also the hydrogen distribution and protonation states of the molecule.

The International Chemical Identifier Key serves as a unique molecular identifier with the value "QVDPUYFEYNMYCH-UHFFFAOYSA-N," providing a standardized method for database searches and molecular identification across different chemical information systems. Three-dimensional structural analysis reveals that the compound maintains a planar aromatic system with the substituents positioned to minimize steric hindrance while maximizing electronic interactions. The electron-withdrawing nature of all three substituents creates a highly electrophilic aromatic system that influences both the chemical reactivity and physical properties of the compound.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for 3-bromo-5-cyano-2-fluorobenzoic acid is 1520661-92-0, which serves as the primary identifier for this compound in chemical databases and regulatory systems worldwide. This unique numerical identifier enables precise identification of the compound across different chemical information systems and helps prevent confusion with closely related structural isomers that possess similar names but different substitution patterns. The Chemical Abstracts Service number facilitates accurate communication among researchers, suppliers, and regulatory agencies when discussing this specific molecular entity.

Alternative designations for this compound include various catalog numbers assigned by chemical suppliers and research institutions. Matrix Scientific designates this compound with catalog number 192620, while other suppliers use different internal identification systems. The compound is also referenced by its molecular descriptor number MFCD28735204 in chemical databases, which links it to additional structural and property information. Some suppliers refer to the compound using simplified or shortened names, though the full systematic name remains the preferred designation for scientific communication.

Database entries across multiple chemical information systems maintain consistent identification through cross-referencing of the Chemical Abstracts Service number with other molecular identifiers. PubChem, one of the largest chemical databases, assigns this compound the identifier CID 83410531, which links to comprehensive information about its structure, properties, and related chemical data. The consistent use of these various identification systems ensures that researchers can access reliable information about the compound regardless of which database or supplier system they encounter during their work.

Molecular Formula and Weight Analysis

The molecular formula of 3-bromo-5-cyano-2-fluorobenzoic acid is C₈H₃BrFNO₂, reflecting the precise atomic composition of this substituted aromatic compound. This formula indicates the presence of eight carbon atoms, three hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight is calculated as 244.02 grams per mole, which corresponds to the sum of the atomic weights of all constituent atoms. This relatively high molecular weight for a simple aromatic compound results from the presence of the heavy bromine atom, which contributes significantly to the overall mass.

| Atomic Component | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon | 8 | 12.011 | 96.088 |

| Hydrogen | 3 | 1.008 | 3.024 |

| Bromine | 1 | 79.904 | 79.904 |

| Fluorine | 1 | 18.998 | 18.998 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total | 16 | - | 244.019 |

The elemental analysis reveals that carbon represents the largest percentage by mass at approximately 39.4 percent, followed by bromine at 32.7 percent. The high percentage of halogen content (both bromine and fluorine combined account for approximately 40.6 percent of the molecular weight) significantly influences the compound's physical and chemical properties. The presence of multiple heteroatoms creates a highly polar molecule with distinctive electronic characteristics that affect its solubility, reactivity, and interaction with other chemical species.

The molecular composition analysis demonstrates the compound's classification as a polysubstituted aromatic carboxylic acid with significant halogen content. The ratio of hydrogen to carbon atoms (3:8) indicates a highly substituted aromatic system where most available positions on the benzene ring are occupied by functional groups rather than hydrogen atoms. This high degree of substitution contributes to the compound's unique chemical behavior and distinguishes it from simpler benzoic acid derivatives.

Isomeric Relationships with Halogenated Benzoic Acid Derivatives

3-Bromo-5-cyano-2-fluorobenzoic acid exists within a complex family of isomeric compounds that share the same molecular formula but differ in the positioning of substituents on the benzene ring. The systematic exploration of these isomeric relationships reveals numerous structurally related compounds that have been synthesized and characterized in recent years. Among the most closely related isomers is 5-bromo-3-cyano-2-fluorobenzoic acid (Chemical Abstracts Service number 1805187-42-1), which differs only in the exchange of positions between the bromine and cyano groups. This positional isomer shares the identical molecular formula C₈H₃BrFNO₂ and molecular weight of 244.02 grams per mole but exhibits different chemical and physical properties due to the altered electronic environment created by the repositioned substituents.

The family of trisubstituted benzoic acid derivatives with bromine, cyano, and fluorine substituents encompasses multiple distinct isomers, each with unique Chemical Abstracts Service numbers and specific substitution patterns. Research has identified compounds such as 3-bromo-5-cyano-4-fluorobenzoic acid (Chemical Abstracts Service number 1805484-35-8) and 3-bromo-2-cyano-6-fluorobenzoic acid (Chemical Abstracts Service number 1807076-61-4), demonstrating the diversity of possible arrangements. These compounds represent constitutional isomers where the same atoms are connected in different sequences, leading to distinct molecular structures with varying properties.

| Compound Name | Chemical Abstracts Service Number | Bromine Position | Cyano Position | Fluorine Position | PubChem CID |

|---|---|---|---|---|---|

| 3-Bromo-5-cyano-2-fluorobenzoic acid | 1520661-92-0 | 3 | 5 | 2 | 83410531 |

| 5-Bromo-3-cyano-2-fluorobenzoic acid | 1805187-42-1 | 5 | 3 | 2 | 121227690 |

| 3-Bromo-5-cyano-4-fluorobenzoic acid | 1805484-35-8 | 3 | 5 | 4 | 121227686 |

| 3-Bromo-2-cyano-6-fluorobenzoic acid | 1807076-61-4 | 3 | 2 | 6 | 130775165 |

The structural diversity within this isomeric family extends beyond simple positional changes to include compounds where different combinations of halogen and cyano group positions create unique electronic environments. Advanced computational studies have revealed that even small changes in substituent positioning can dramatically affect molecular properties such as dipole moment, electronic distribution, and chemical reactivity patterns. The 2-position fluorine substitution appears to be particularly significant in modulating the electronic properties of the aromatic system, as this position creates strong electronic interactions with the adjacent carboxyl group.

Comparative analysis of isomeric relationships also reveals patterns in synthetic accessibility and commercial availability among different structural variants. Matrix Scientific and other chemical suppliers maintain extensive catalogs of these related compounds, indicating active research interest and synthetic development across the entire family of trisubstituted benzoic acid derivatives. The systematic study of these isomeric relationships provides valuable insights into structure-activity relationships and guides the design of new compounds with targeted properties for specific applications in pharmaceutical and materials research.

Properties

IUPAC Name |

3-bromo-5-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPUYFEYNMYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data:

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 0–5°C | 60–80°C |

| Reaction Time | 1–5 hours | 5–10 hours |

| Solvent | H₂SO₄ (aq.) | NMP/DMF |

| Yield | 72–87% | 88–91% |

Direct Bromination of Cyano-Fluorobenzoic Acid

Electrophilic bromination of pre-fluorinated and cyanated precursors is viable for industrial-scale production:

- Substrate : 5-cyano-2-fluorobenzoic acid.

- Brominating Agent : N-bromosuccinimide (NBS) or Br₂ with FeBr₃.

- Conditions : Dry DCM, 25–40°C, 12–24 hours.

- Yield : ~60–75% (extrapolated from analogous reactions).

Challenges:

- Regioselectivity requires careful control due to competing directing effects of -COOH (meta) and -CN (ortho/para).

- Purification via recrystallization (ethanol/water) or chromatography.

Oxidative Functionalization

A less common route involves oxidation of brominated benzyl alcohols:

- Substrate : 3-bromo-5-(hydroxymethyl)-2-fluorobenzonitrile.

- Oxidizing Agent : KMnO₄ in acetone/H₂O.

- Conditions : Reflux, 1 hour.

- Yield : ~60% (based on similar KMnO₄ oxidations).

Industrial-Scale Optimization

For bulk synthesis, continuous flow reactors and automated systems improve efficiency:

- Advantages : Reduced reaction time, higher purity (~98%), minimal by-products.

- Catalysts : Heterogeneous catalysts (e.g., Pd/C for debenzylation if applicable).

Analytical Characterization

Critical data for verifying the product include:

- ¹H NMR (d6-DMSO): δ 8.56 (d, J = 6.4 Hz, 1H), 8.03 (d, J = 8.9 Hz, 1H), 3.92 (s, 3H for methyl ester analogs).

- HPLC Purity : >97% (reported for related compounds).

Summary of Preferred Methods

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Diazotization/Cyanation | 88–91% | High | Moderate |

| Direct Bromination | 60–75% | Moderate | Low |

| Oxidation | ~60% | Low | High |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Reduction: Conversion to 3-bromo-5-amino-2-fluorobenzoic acid.

Oxidation: Formation of 3-bromo-5-cyano-2-fluorobenzoic acid derivatives with additional functional groups.

Scientific Research Applications

3-Bromo-5-cyano-2-fluorobenzoic acid is utilized in several scientific research areas:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the cyano group allows it to act as an electrophile, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric effects of substituents critically influence the physical and chemical properties of benzoic acid derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Impact on Key Properties

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. pKa values estimated based on substituent effects.

Key Observations:

- Acidity: The cyano group in 3-bromo-5-cyano-2-fluorobenzoic acid enhances acidity (lower pKa) compared to analogs lacking strong EWGs (e.g., 3-bromo-2-fluorobenzoic acid). However, nitro-substituted derivatives (e.g., 116529-61-4) exhibit even greater acidity due to the stronger EWG effect of NO₂ .

- Reactivity: The cyano group can undergo hydrolysis to form a carboxylic acid or participate in cycloaddition reactions (e.g., tetrazole synthesis). Bromine at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to other bromo-substituted analogs . In contrast, amino-substituted analogs (e.g., 1153974-98-1) are more suited for electrophilic functionalization due to the NH₂ group’s nucleophilicity .

Biological Activity

3-Bromo-5-cyano-2-fluorobenzoic acid is an aromatic compound notable for its unique combination of bromine, cyano, and fluorine functional groups. This structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Below, we explore its biological activity through various studies, including case studies and relevant data tables.

- Molecular Formula : C₇H₄BrFNO₂

- Molecular Weight : Approximately 232.02 g/mol

- Structure : The presence of both a cyano group (−C≡N) and a fluorine atom enhances its electrophilic properties, which are crucial in its interactions with biological targets.

The biological activity of 3-Bromo-5-cyano-2-fluorobenzoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group increases the electrophilicity of the compound, facilitating nucleophilic attacks by biological molecules such as proteins and enzymes. This interaction can lead to modulation or inhibition of various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Bromo-5-cyano-2-fluorobenzoic acid. It has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| H441 (Lung) | 185.5 | Moderate growth inhibition |

| A549 (Lung) | 113.3 | Significant growth inhibition |

| MCF-7 (Breast) | 7.17 | High potency against breast cancer |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

VEGFR-2 Inhibition

The compound has also been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy:

| Compound | IC50 (µM) |

|---|---|

| 3-Bromo-5-cyano-2-fluorobenzoic acid | 0.728 |

| Reference Inhibitor (Sorafenib) | 0.503 |

This data indicates that 3-Bromo-5-cyano-2-fluorobenzoic acid possesses moderate VEGFR-2 inhibitory activity, comparable to established inhibitors.

Apoptosis Induction

Studies have demonstrated that treatment with this compound leads to significant apoptosis in cancer cells:

- Caspase Activation : The compound induced active caspase-3 levels by 18.3-fold compared to control, indicating a strong pro-apoptotic effect.

Case Studies

-

Case Study on Lung Cancer Cells :

- Researchers treated H441 and A549 cells with varying concentrations of 3-Bromo-5-cyano-2-fluorobenzoic acid.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Case Study on Breast Cancer Cells :

- MCF-7 cells were exposed to the compound, resulting in an IC50 value of 7.17 µM.

- Analysis showed activation of apoptotic pathways, confirming its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.